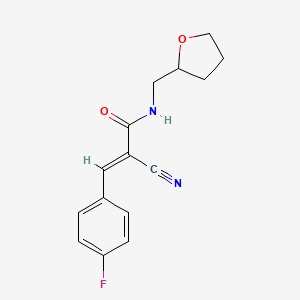
N-(4-hydroxy-2,6-dimethylphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-hydroxy-2,6-dimethylphenyl)-N’-(phenylsulfonyl)benzenecarboximidamide” is a complex organic compound that features a combination of aromatic rings, hydroxyl groups, and sulfonyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-hydroxy-2,6-dimethylphenyl)-N’-(phenylsulfonyl)benzenecarboximidamide” typically involves multi-step organic reactions. The starting materials often include 4-hydroxy-2,6-dimethylphenylamine and phenylsulfonyl chloride. The reaction conditions may involve:
Step 1: Nitration of 4-hydroxy-2,6-dimethylphenylamine to introduce the nitro group.
Step 2: Reduction of the nitro group to an amine group.
Step 3: Reaction with phenylsulfonyl chloride to form the sulfonamide linkage.
Step 4: Coupling with benzenecarboximidamide under specific conditions to form the final product.
Industrial Production Methods
Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
“N-(4-hydroxy-2,6-dimethylphenyl)-N’-(phenylsulfonyl)benzenecarboximidamide” can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: Aromatic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophilic aromatic substitution using reagents like bromine or chlorine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the sulfonyl group may yield a sulfide.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism of action of “N-(4-hydroxy-2,6-dimethylphenyl)-N’-(phenylsulfonyl)benzenecarboximidamide” involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its mechanism.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-hydroxyphenyl)-N’-(phenylsulfonyl)benzenecarboximidamide
- N-(2,6-dimethylphenyl)-N’-(phenylsulfonyl)benzenecarboximidamide
- N-(4-hydroxy-2,6-dimethylphenyl)-N’-(methylsulfonyl)benzenecarboximidamide
Uniqueness
“N-(4-hydroxy-2,6-dimethylphenyl)-N’-(phenylsulfonyl)benzenecarboximidamide” is unique due to the specific arrangement of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and application.
Propiedades
Fórmula molecular |
C21H20N2O3S |
|---|---|
Peso molecular |
380.5 g/mol |
Nombre IUPAC |
N'-(benzenesulfonyl)-N-(4-hydroxy-2,6-dimethylphenyl)benzenecarboximidamide |
InChI |
InChI=1S/C21H20N2O3S/c1-15-13-18(24)14-16(2)20(15)22-21(17-9-5-3-6-10-17)23-27(25,26)19-11-7-4-8-12-19/h3-14,24H,1-2H3,(H,22,23) |
Clave InChI |
NMGFXXHVILZWNZ-UHFFFAOYSA-N |
SMILES isomérico |
CC1=CC(=CC(=C1N/C(=N/S(=O)(=O)C2=CC=CC=C2)/C3=CC=CC=C3)C)O |
SMILES canónico |
CC1=CC(=CC(=C1NC(=NS(=O)(=O)C2=CC=CC=C2)C3=CC=CC=C3)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{5-phenyl-4-[4-(phenylsulfanyl)phenyl]-1H-imidazol-2-yl}phenol](/img/structure/B11678833.png)
![(5E)-5-[(2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11678834.png)
![4-methyl-N'-[4-(phenylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]benzohydrazide](/img/structure/B11678837.png)
![(2Z)-2-{2-[4-(4-Methylphenyl)-1,3-thiazol-2-YL]hydrazin-1-ylidene}azepane](/img/structure/B11678852.png)

![(2E,5E)-5-[3-(benzyloxy)benzylidene]-2-(phenylimino)-1,3-thiazolidin-4-one](/img/structure/B11678866.png)
![ethyl 1-butyl-5-hydroxy-2-methyl-1H-benzo[g]indole-3-carboxylate](/img/structure/B11678868.png)
![2-(3-hydroxy-5-methyl-4H-pyrazol-4-yl)-N'-[(1Z)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B11678870.png)
![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11678889.png)
![Diethyl 5-({[5-(3,4-dichlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-3-methylthiophene-2,4-dicarboxylate](/img/structure/B11678895.png)
![(5E)-3-(3-nitrophenyl)-5-[(2E)-3-phenylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11678899.png)
![(5Z)-5-[4-(2-bromoethoxy)-3-ethoxybenzylidene]-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11678903.png)
![(5E)-5-{4-[(3-fluorobenzyl)oxy]-3-methoxybenzylidene}-1-(4-methoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11678908.png)
![Methyl 5-cyano-6-[(2-methoxy-2-oxoethyl)sulfanyl]-4-(2-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11678910.png)
